2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and tetrahydrofuranylmethyl groups
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with tetrahydro-2-furanylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
2-(2,4-dichlorophenoxy)-N-[(oxolan-2-yl)methyl]propanamide can be compared with similar compounds such as:
2-(2,4-dichlorophenoxy)acetic acid: This compound is structurally similar but lacks the tetrahydro-2-furanylmethyl group.
2-(2,4-dichlorophenoxy)-N-methylpropanamide: This compound has a methyl group instead of the tetrahydro-2-furanylmethyl group.
2-(2,4-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide: This compound has an acetamide group instead of the propanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17Cl2NO3 |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18) |
InChI Key |
MNWQCGKUNKDBFR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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